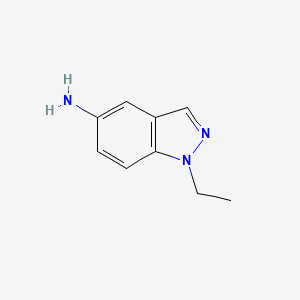

5-Amino-1-ethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKLBKIVZTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-Amino-1-ethyl-1H-indazole

An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-1H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a robust and scalable two-step synthesis for this compound, a key building block for drug discovery and development. We will delve into the strategic considerations behind the chosen synthetic pathway, explore the underlying reaction mechanisms, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important intermediate.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, are of immense interest due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][3] Their structural similarity to purines and indoles allows them to function as effective bioisosteres, modulating the activity of various biological targets. Specifically, functionalized amino-indazoles serve as critical starting materials for constructing complex molecules in pharmaceutical research.[4][5] this compound (CAS 511249-17-5) is a valuable synthon, offering a primary amine for further derivatization and an N-ethyl group that can influence solubility, metabolic stability, and target engagement of the final active pharmaceutical ingredient (API).

This guide focuses on a reliable and well-documented synthetic route commencing from the commercially available 5-nitro-1H-indazole, outlining the N-alkylation and subsequent nitro group reduction.

Retrosynthetic Analysis and Strategic Rationale

The is most efficiently approached via a two-step sequence starting from 5-nitro-1H-indazole. This strategy is predicated on the following expert considerations:

-

Starting Material Availability: 5-Nitro-1H-indazole is a readily available and relatively inexpensive commercial starting material, making the process economically viable.[6]

-

Robust Transformations: The two key transformations—N-alkylation and nitro group reduction—are classic, high-yielding, and well-understood reactions in organic synthesis.

-

Chemoselectivity: Introducing the amino group via reduction of a nitro precursor in the final step avoids potential side reactions that a free amine might undergo during the N-alkylation step. The nitro group is a robust, electron-withdrawing group that directs the reaction chemistry predictably.

The overall synthetic workflow is depicted below.

Caption: High-level workflow for the .

Mechanistic Deep Dive and Protocol Validation

A thorough understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and scaling up the synthesis.

Step 1: N-Ethylation of 5-Nitro-1H-indazole

The first step involves the regioselective alkylation of the indazole nitrogen. While indazole has two nitrogen atoms (N1 and N2) that can potentially be alkylated, the N1 position is generally favored under the conditions described.

Mechanism:

-

Deprotonation: The weakly acidic N-H proton of the indazole ring is removed by the base, potassium carbonate (K₂CO₃), to form the indazolide anion. This anion is a resonance-stabilized nucleophile.

-

Nucleophilic Attack: The indazolide anion then acts as a nucleophile, attacking the electrophilic carbon of bromoethane in a classic Sₙ2 reaction.

-

Role of Phase-Transfer Catalyst: Tetra-n-butylammonium iodide (TBAI) is employed as a phase-transfer catalyst. The potassium indazolide salt has limited solubility in the DMF solvent. The TBAI facilitates the reaction by exchanging the potassium cation for the more organic-soluble tetra-n-butylammonium cation, bringing the nucleophile into the organic phase where it can readily react with bromoethane.[7][8]

Caption: Simplified mechanism of the N-ethylation reaction.

Experimental Protocol: Synthesis of 1-Ethyl-5-nitro-1H-indazole [7][9]

-

To a solution of 5-nitro-1H-indazole (3.0 mmol, 1.0 eq) in 15 mL of dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (6.0 mmol, 2.0 eq).

-

Add a catalytic quantity of tetra-n-butylammonium iodide (TBAI) (approx. 0.1 eq).

-

To this stirred suspension, add bromoethane (3.0 mmol, 1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solution to remove inorganic salts.

-

Remove the DMF solvent from the filtrate under reduced pressure.

-

The resulting solid residue can be purified by recrystallization from ethanol to afford the pure product, 1-ethyl-5-nitro-1H-indazole.

Step 2: Reduction of 1-Ethyl-5-nitro-1H-indazole

The conversion of the aryl nitro group to a primary amine is a fundamental transformation. The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this purpose.

Mechanism:

The reduction of a nitro group by SnCl₂ is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium (HCl) provides the protons required for the formation of water molecules from the oxygen atoms of the nitro group. The overall stoichiometry involves the transfer of six electrons to reduce the nitro group completely to an amine.

Experimental Protocol: Synthesis of this compound (Adapted from a general procedure[10])

-

In a round-bottom flask, suspend 1-ethyl-5-nitro-1H-indazole (1.0 eq) in ethyl acetate (EtOAc).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.

-

Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to 60°C.

-

Stir the reaction at 60°C for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). Caution: This neutralization is exothermic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Summary and Characterization

The following table summarizes key quantitative data for the synthetic sequence.

| Compound | Formula | MW ( g/mol ) | Typical Yield | M.P. (°C) | Physical Form |

| Intermediate: 1-Ethyl-5-nitro-1H-indazole | C₉H₉N₃O₂ | 191.19[11] | 70%[7][9] | 119-121[7][9] | Pale-pink/Yellow Solid[7] |

| Final Product: this compound | C₉H₁₁N₃ | 161.21[12] | >85% (typical) | N/A | Solid |

Conclusion

The presented two-step synthesis provides a reliable, scalable, and efficient pathway to this compound.[13] By starting with the commercially available 5-nitro-1H-indazole, this method leverages robust and well-understood chemical transformations. The detailed protocols and mechanistic insights within this guide offer drug development professionals a validated system for producing this valuable heterocyclic building block, thereby facilitating the rapid advancement of medicinal chemistry programs.

References

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Ethyl-5-nitro-1H-indazole - Lead Sciences [lead-sciences.com]

- 12. hoffmanchemicals.com [hoffmanchemicals.com]

- 13. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2H-Indazole synthesis [organic-chemistry.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1-ethyl-5-nitro-1H-indazole, CAS No. 5228-51-3 - iChemical [ichemical.com]

- 21. 178160-22-0|Ethyl 3-hydroxy-5-nitro-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 22. mdpi.com [mdpi.com]

- 23. 5-Amino-1-methyl-1H-indazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles [mdpi.com]

- 27. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 28. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. caribjscitech.com [caribjscitech.com]

- 30. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]

- 33. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 34. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]

- 35. mdpi.com [mdpi.com]

- 36. chemrxiv.org [chemrxiv.org]

- 37. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-1-ethyl-1H-indazole: A Privileged Scaffold for Drug Discovery

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid structure and ability to form key hydrogen bond interactions allow it to serve as an effective bioisostere for the native indole nucleus, engaging with a wide array of biological targets.[1] Consequently, indazole-containing molecules have been successfully developed into therapeutics for numerous diseases, including cancer, inflammation, and central nervous system disorders.[2][3] Marketed drugs such as the kinase inhibitor Pazopanib and the antiemetic Granisetron feature this core structure, underscoring its therapeutic relevance.[2]

Within this important class of molecules, functionalized aminoindazoles are particularly valuable as versatile building blocks. The amino group provides a reactive handle for a variety of chemical transformations, enabling the exploration of chemical space and the optimization of drug-like properties. This guide focuses on the specific chemical properties of 5-Amino-1-ethyl-1H-indazole , a key intermediate for researchers, scientists, and drug development professionals aiming to leverage the power of the indazole scaffold. We will provide an in-depth examination of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications.

Section 1: Molecular Profile and Physicochemical Properties

This compound (CAS: 511249-17-5) is a functionalized indazole derivative. The introduction of an ethyl group at the N-1 position prevents tautomerization and provides a fixed vector for substitution, which is crucial for designing molecules with specific binding orientations in protein active sites.[4]

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 511249-17-5 | [5] |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.21 g/mol | [5] |

| IUPAC Name | 1-ethyl-1H-indazol-5-amine | |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)N)C=N1 | - |

| InChI Key | CCQKLBKIVZTVQH-UHFFFAOYSA-N |

Physicochemical Characteristics

While comprehensive experimental data for this specific molecule is not widely published, key properties can be summarized from supplier data and inferred from related compounds.

| Property | Value / Observation | Source / Note |

| Physical Form | Solid, crystalline powder or lumps. | |

| Appearance | White to red, brown, or purple solid. | - |

| Melting Point | Data not available. Expected to be higher than related liquid alkylindazoles. | - |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. The parent, 5-amino-1H-indazole, has a measured water solubility of 17.9 µg/mL.[6] | Inferred |

| Storage | Store at 2-8°C in a dark, dry place under an inert atmosphere. | |

| Purity | Commercially available at ≥97-98% purity. |

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a public database of spectra for this specific compound is not available, its expected spectroscopic signature can be reliably predicted based on its structure and data from its precursors, such as 5-amino-1H-indazole.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for structural confirmation. Key expected signals include:

-

Ethyl Group: A triplet integrating to 3H (for the -CH₃) around 1.4-1.6 ppm and a quartet integrating to 2H (for the -CH₂-) around 4.2-4.4 ppm.

-

Aromatic Protons: The indazole ring protons will appear in the aromatic region (approx. 6.5-8.0 ppm). The proton at the C3 position typically appears as a singlet around 7.8-8.0 ppm. The protons at C4, C6, and C7 will show characteristic doublet or doublet of doublets splitting patterns.

-

Amine Protons: A broad singlet corresponding to the two -NH₂ protons, typically in the range of 3.5-5.5 ppm, the chemical shift of which can be highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon framework.

-

Ethyl Group: Two signals are expected in the aliphatic region: one around 15 ppm (-CH₃) and another around 40-45 ppm (-CH₂-).

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 100-150 ppm), corresponding to the carbons of the bicyclic indazole core.[9]

-

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of the parent 5-amino-1H-indazole shows a prominent molecular ion peak (M⁺) at m/z = 133, which is also the base peak.[7] For this compound, the molecular ion peak is expected at m/z = 161 , corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the ethyl group or components of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretch: A pair of characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the ethyl group.

-

C=C and C=N Stretch: Aromatic ring and pyrazole ring stretching vibrations typically appear in the 1450-1650 cm⁻¹ region.

-

N-H Bend: A scissoring vibration for the primary amine around 1600-1650 cm⁻¹.

Section 3: Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a two-step process starting from the commercially available 5-nitro-1H-indazole. This pathway involves the reduction of the nitro group followed by a regioselective N-alkylation.

Synthetic Workflow

The overall transformation is outlined below. The critical step is the regioselective ethylation at the N-1 position, as alkylation can also occur at N-2.

Experimental Protocol: A Self-Validating System

This protocol is based on well-established methods for nitro group reduction and regioselective N-alkylation of indazoles.[4][10]

Step 1: Synthesis of 5-Amino-1H-indazole (from 5-Nitro-1H-indazole)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitro-1H-indazole (1.0 eq). Suspend it in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Addition of Reagents: Add iron powder (Fe, ~3-5 eq) and ammonium chloride (NH₄Cl, ~3-5 eq).

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified with a solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-amino-1H-indazole, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (N-1 Ethylation)

Causality Behind Experimental Choice: The choice of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent is critical for achieving high N-1 regioselectivity.[4] NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen, forming a sodium salt. In a less polar, coordinating solvent like THF, the sodium cation is thought to chelate between the N-1 and N-2 atoms, sterically hindering the approach of the electrophile to the N-2 position and thereby directing alkylation to the more thermodynamically favored N-1 position.[4]

-

Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, ~1.1-1.2 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Indazole Addition: Dissolve 5-amino-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30-60 minutes, during which hydrogen gas will evolve as the indazole anion is formed.

-

Alkylation: Add ethyl bromide (EtBr) or ethyl iodide (EtI) (~1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material (typically 2-16 hours).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After concentrating under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure this compound.

Section 4: Chemical Reactivity and Derivatization Potential

This compound possesses two primary sites of reactivity: the nucleophilic 5-amino group and the C3 position of the indazole ring, which is susceptible to metallation and subsequent functionalization.

Sources

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Aminoindazole [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Mechanism of Action of 5-Amino-1-ethyl-1H-indazole as a Scaffold for IRAK-4 Inhibition

This guide provides a detailed exploration of the molecular mechanism of action of compounds derived from the 5-Amino-1-ethyl-1H-indazole scaffold. The focus is on their role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical regulator of innate immunity and inflammatory signaling. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and medicinal chemistry.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3] Consequently, kinase inhibitors have become a major focus of therapeutic development.

This guide will specifically delve into the therapeutic potential of the this compound scaffold as a foundation for the development of IRAK-4 inhibitors.

IRAK-4: A Master Regulator of Innate Immune Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] These receptors are essential components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4 to form a complex known as the Myddosome.[6] The kinase activity of IRAK-4 is indispensable for the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8] These pathways orchestrate the production of pro-inflammatory cytokines and chemokines, leading to an inflammatory response.[3][4] Given its critical upstream position, the inhibition of IRAK-4 kinase activity presents an attractive therapeutic strategy for a wide range of inflammatory and autoimmune diseases, as well as certain cancers where these signaling pathways are aberrantly activated.[3][8][9]

The IRAK-4 Signaling Pathway

The signaling cascade initiated by TLR/IL-1R activation and mediated by IRAK-4 is a well-defined pathway. The following diagram illustrates the key molecular events:

Figure 1: Simplified IRAK-4 signaling pathway.

Mechanism of Action: this compound Derivatives as IRAK-4 Kinase Inhibitors

Compounds based on the this compound scaffold are designed to be competitive inhibitors of IRAK-4, targeting the ATP-binding pocket of the kinase domain. The indazole core acts as a bioisostere for the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. The amino group at the 5-position and the ethyl group at the 1-position are crucial for orienting the molecule within the active site and can be further functionalized to enhance potency and selectivity.

The inhibitory action of these compounds blocks the autophosphorylation of IRAK-4 and the subsequent phosphorylation of its substrate, IRAK-1.[10] This disruption of the signaling cascade prevents the activation of downstream effectors like TRAF6, ultimately leading to the suppression of NF-κB and MAPK activation and a reduction in the production of inflammatory mediators.[3][8]

Experimental Validation of IRAK-4 Inhibition

The characterization of this compound derivatives as IRAK-4 inhibitors involves a series of in vitro and cell-based assays.

In Vitro Biochemical Kinase Assay

A primary method to determine the direct inhibitory activity of a compound on IRAK-4 is through a biochemical kinase assay. This assay measures the transfer of a phosphate group from ATP to a substrate by the purified IRAK-4 enzyme.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagents and Materials:

-

Recombinant human IRAK-4 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from IRAK-1)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (solubilized in DMSO)

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

In a 384-well low-volume microplate, add the test compound, recombinant IRAK-4 enzyme, and the biotinylated peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents and incubate in the dark to allow for antibody-antigen binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 2: Workflow for a typical HTRF-based IRAK-4 kinase assay.

Cell-Based Functional Assays

To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are employed. These assays typically measure the inhibition of downstream events in the IRAK-4 signaling pathway, such as cytokine production.

Example: LPS-Induced TNF-α Production in THP-1 Cells

-

Cell Line: Human monocytic THP-1 cells.

-

Procedure:

-

Plate THP-1 cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS), a TLR4 agonist.

-

Incubate for 4-6 hours.

-

Collect the cell supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α production.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for indazole-based IRAK-4 inhibitors. Note that the specific values for this compound itself may vary and would need to be determined experimentally. The data presented here is for illustrative purposes based on publicly available information for analogous compounds.

| Compound Class | Assay Type | Target | IC₅₀ (nM) | Reference |

| Indazole Derivatives | HTRF Kinase Assay | IRAK-4 | 2.4 | [11] |

| Indazole-based | Biochemical Assay | IRAK-4 | 212 | [6] |

| Indazole-based | THP-1 Cell Assay (TNF-α) | IRAK-4 Pathway | 2300 | [6] |

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective IRAK-4 inhibitors. By targeting the ATP-binding site of IRAK-4, these compounds can effectively block the TLR/IL-1R signaling cascade, a pathway implicated in numerous inflammatory and autoimmune diseases, as well as cancer. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such compounds, from direct enzyme inhibition to cellular functional responses. Further optimization of this scaffold holds significant potential for the discovery of novel therapeutics.

References

-

Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. [Link]

-

IRAK-4 Inhibitors for Inflammation. PubMed Central. [Link]

-

IRAK4 - Wikipedia. Wikipedia. [Link]

-

Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed. [Link]

-

(PDF) Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. ResearchGate. [Link]

-

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs. PubMed. [Link]

-

The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis. National Institutes of Health. [Link]

-

Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers. [Link]

-

A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]

-

(PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate. [Link]

-

A Comprehensive Review on IRAK-4 Inhibitors. Semantic Scholar. [Link]

-

A comprehensive review on IRAK-4 inhibitors | Request PDF. ResearchGate. [Link]

-

Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. [Link]

- WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents.

-

New IRAK-4 inhibitors identified at Zhejiang Hisun Pharmaceutical. BioWorld. [Link]

-

Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed Central. [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

Sources

- 1. WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents [patents.google.com]

- 2. [PDF] A Comprehensive Review on IRAK-4 Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK4 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Biological Activity of 5-Amino-1-ethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of the synthetic compound 5-Amino-1-ethyl-1H-indazole. Drawing upon current research and established principles in medicinal chemistry, this document will explore its synthesis, potential therapeutic targets, and the methodologies for evaluating its biological effects.

Introduction: The Indazole Scaffold and the Significance of this compound

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous molecules like purines and indoles allows it to interact with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[3][4]

The subject of this guide, this compound, is a specific derivative that has garnered interest due to its structural features. The presence of an amino group at the 5-position and an ethyl group at the 1-position of the indazole ring can significantly influence its physicochemical properties and biological target interactions. While direct research on this specific molecule is emerging, its structural relationship to other well-studied compounds provides a strong basis for hypothesizing its potential biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 5-nitro-1H-indazole.

Step 1: N-Ethylation of 5-Nitro-1H-indazole

The first step involves the regioselective alkylation of the indazole ring at the N1 position. A common and effective method is the reaction of 5-nitro-1H-indazole with an ethylating agent, such as bromoethane, in the presence of a base and a phase-transfer catalyst.[5]

Protocol for the Synthesis of 1-Ethyl-5-nitro-1H-indazole:

-

Dissolve 5-nitro-1H-indazole (3 mmol) in N,N-dimethylformamide (DMF, 15 ml).

-

Add bromoethane (3 mmol), potassium carbonate (6 mmol), and a catalytic amount of tetra-n-butylammonium iodide.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the solution to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol to yield 1-Ethyl-5-nitro-1H-indazole.[5]

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group at the 5-position to an amino group. This is a standard transformation in organic synthesis.

Protocol for the Synthesis of this compound:

-

Dissolve 1-Ethyl-5-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in the presence of an acid like ammonium chloride).

-

For chemical reduction, add iron powder and ammonium chloride to a solution of 1-Ethyl-5-nitro-1H-indazole in a mixture of ethanol and water.[6]

-

Heat the reaction mixture (e.g., to 80°C) and monitor the reaction progress by thin-layer chromatography.[6]

-

Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to possess several biological activities.

Anti-inflammatory Activity

The indazole scaffold is present in several known anti-inflammatory agents.[3] Furthermore, the closely related compound 5-aminoindazole (lacking the 1-ethyl group) has been shown to exhibit anti-inflammatory properties.[7]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of 5-aminoindazole have been attributed to the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] It is plausible that this compound shares this mechanism.

Experimental Workflow for Assessing Anti-inflammatory Activity:

Caption: Workflow for evaluating the anti-inflammatory activity.

Nicotinamide N-methyltransferase (NNMT) Inhibition

A compelling hypothesis for the biological activity of this compound is the inhibition of nicotinamide N-methyltransferase (NNMT). This is based on the well-documented activity of the structurally analogous compound, 5-amino-1-methylquinolinium (5-Amino-1MQ), which is a potent NNMT inhibitor with demonstrated anti-obesity effects in preclinical models.[5][8] NNMT is a cytosolic enzyme that plays a key role in cellular metabolism and energy homeostasis.[1][9]

Hypothesized Mechanism of Action:

Inhibition of NNMT by this compound would lead to an increase in the intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for sirtuins, which are involved in metabolic regulation.[9] This can lead to increased energy expenditure and reduced fat storage.

Signaling Pathway of NNMT Inhibition:

Caption: Hypothesized signaling pathway for NNMT inhibition.

Kinase Inhibition

The amino-indazole scaffold is a common feature in many kinase inhibitors.[10][11] Various derivatives have shown potent and selective inhibition of a range of kinases, making this a promising area of investigation for this compound.

Hypothesized Targets:

Given the diversity of kinases targeted by amino-indazoles, potential targets for this compound could include receptor tyrosine kinases (e.g., VEGFR, PDGFR) or intracellular signaling kinases (e.g., p38 MAP kinase, JNK).[12]

Experimental Workflow for Kinase Inhibition Profiling:

Caption: Workflow for kinase inhibitor profiling.

Serotonin Receptor Modulation

The indazole ring is a known bioisostere of the indole ring, which is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine).[13] This structural similarity suggests that this compound could interact with serotonin receptors.

Hypothesized Targets:

Potential targets include various serotonin receptor subtypes, such as the 5-HT1, 5-HT2, or 5-HT7 receptors, which are involved in a wide range of physiological and pathological processes in the central nervous system.[14]

Experimental Workflow for Serotonin Receptor Binding and Functional Assays:

-

Radioligand Binding Assays: To determine the affinity of this compound for various serotonin receptor subtypes.

-

Functional Assays: To characterize the compound as an agonist, antagonist, or inverse agonist at specific serotonin receptors. This can be done using cell lines expressing the receptor of interest and measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization).

Data Presentation

As direct experimental data for this compound is not yet widely available in the public domain, the following tables present representative data for structurally related compounds to provide a benchmark for potential activity.

Table 1: Anti-inflammatory Activity of 5-Aminoindazole

| Assay | IC₅₀ (µM) | Reference |

| COX-2 Inhibition | 12.32 | [7] |

| TNF-α Inhibition | 230.19 | [7] |

Table 2: NNMT Inhibitory Activity of 5-Amino-1-methylquinolinium (5-Amino-1MQ)

| Assay | EC₅₀ (µM) | Reference |

| NNMT Inhibition (in adipocytes) | 2.3 | [8] |

Conclusion and Future Directions

This compound is a synthetic compound with significant potential for biological activity, primarily based on the well-established pharmacology of the indazole scaffold and its structural analogs. The most promising avenues for investigation appear to be its potential roles as an anti-inflammatory agent, an inhibitor of NNMT for metabolic disorders, a kinase inhibitor for oncology applications, and a modulator of serotonin receptors for neurological conditions.

Future research should focus on the systematic evaluation of these potential activities through the experimental workflows outlined in this guide. The synthesis of a focused library of related 1-alkyl-5-aminoindazoles could also provide valuable structure-activity relationship (SAR) data to optimize potency and selectivity for specific biological targets. As a compound with a straightforward synthesis and multiple plausible mechanisms of action, this compound represents a valuable lead structure for further drug discovery and development efforts.

References

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. [Link]

-

Molecular Insights into NNMT Inhibition: Mechanistic Roles of 5-Amino-1MQ in Cellular Metabolism and Regenerative Research. (2025). Peptide Sciences. [Link]

-

Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. (n.d.). PubMed Central. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PubMed Central. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing. [Link]

-

How does 5-Amino-1MQ (and JBSNF) increase NAD+ and Metabolic Rate while Regenerating Aging Skeletal Muscle?. (n.d.). Peptide Sciences. [Link]

-

The Future of Metabolism: How 5-Amino-1MQ is Revolutionizing Weight Loss. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Ethyl-5-nitro-1H-indazole. (2016). ResearchGate. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. [Link]

-

The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. (n.d.). ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PubMed Central. [Link]

-

Products. (n.d.). 2a biotech. [Link]

-

Tryptamine. (n.d.). Wikipedia. [Link]

-

Serotonin. (n.d.). Wikipedia. [Link]

-

Synthesis and anti-inflammatory activity of 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines and beta-(substituted aminoethyl) amidonaphthalenes. (2001). PubMed. [Link]

-

Synthesis and antiinflammatory activity of 1,5-diarylimidazoles. (2005). PubMed. [Link]

-

Serotonin Receptors. (n.d.). NCBI Bookshelf. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 12. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Indazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-1H-indazole Derivatives

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents.[1][2] These nitrogen-containing heterocycles are bioisosteres of indoles and are adept at forming key interactions with biological targets, leading to their use in developing treatments for a wide range of diseases, including cancer and inflammatory conditions.[2][3][4][5] Among the various indazole derivatives, the 5-aminoindazole framework serves as a particularly versatile building block, offering a reactive handle for further molecular elaboration.[4][5][6]

The strategic functionalization of the indazole core, specifically through N-alkylation, is a critical step in modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of an ethyl group at the N1 position can significantly impact solubility, metabolic stability, and target binding affinity. However, the synthesis is not without its challenges, primarily the control of regioselectivity between the N1 and N2 positions of the pyrazole ring.[7][8]

This guide provides a comprehensive exploration of the synthesis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategy, mechanistic causality, and detailed, reproducible protocols. We will dissect the synthesis into two core stages: the construction of the 5-amino-1H-indazole scaffold and its subsequent regioselective N1-ethylation.

Part 1: Core Synthetic Strategy - A Two-Stage Approach

The most logical and efficient pathway to this compound involves a two-part strategy. First, the assembly of the foundational 5-amino-1H-indazole core, followed by the selective introduction of the ethyl group at the N1 position.

Assembly of the 5-Amino-1H-indazole Core

A robust and scalable method for constructing the indazole ring often begins with readily available substituted nitroaromatics. The nitro group serves a dual purpose: it acts as a precursor to the desired 5-amino group and as an activating group for nucleophilic aromatic substitution (SNAr) reactions that facilitate ring closure.[9]

A common and effective route starts from a substituted o-fluorobenzonitrile. The synthesis proceeds through an initial SNAr reaction with hydrazine to form a hydrazinylbenzonitrile intermediate, which then undergoes intramolecular cyclization to yield the indazole ring. The final step in forming the core is the reduction of the nitro group.

The causality behind this choice is rooted in efficiency and predictability. Using a nitro-substituted precursor allows for the late-stage introduction of the highly reactive amino group, which could otherwise interfere with the cyclization conditions or require cumbersome protection/deprotection steps.

The Challenge of N1-Ethylation: Regioselectivity

With the 5-amino-1H-indazole core in hand, the critical step is the introduction of the ethyl group. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 nitrogen, leading to a mixture of regioisomers.[7] Achieving high selectivity for the N1 isomer is paramount for any scalable synthesis.

The outcome of this reaction is governed by a delicate interplay of factors:

-

Tautomeric Equilibrium: In solution, 1H-indazole is the thermodynamically more stable tautomer compared to 2H-indazole.[2][8] This inherent stability can be leveraged to favor the N1 product under conditions that allow for thermodynamic equilibrium.

-

Kinetic vs. Thermodynamic Control: The N2 position is often more sterically accessible and electronically richer, making it the site of faster attack (the kinetic product). In contrast, the N1-alkylated product is typically the more thermodynamically stable isomer.[7][8] Therefore, reaction conditions can be tuned to favor one over the other. Higher temperatures, longer reaction times, and specific base/solvent combinations can promote the formation of the thermodynamic N1 product.[7]

-

Reaction Parameters:

-

Base: Strong, non-nucleophilic bases like sodium hydride (NaH) fully deprotonate the indazole, creating a more reactive "naked" anion. Weaker bases such as potassium carbonate (K₂CO₃) establish an equilibrium, which can be manipulated.[10]

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are essential. They effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the indazole anion and promoting the SN2 reaction.

-

Alkylating Agent: The choice of the ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) can also influence reactivity and selectivity.

-

By carefully controlling these parameters, the reaction can be steered to selectively yield the desired this compound.

Part 2: Visualization of Synthetic Pathways

Overall Synthetic Pathway Diagram

The following diagram illustrates a common and effective synthetic route from a commercially available starting material to the final target compound.

Caption: Synthetic route to this compound.

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly reactive and pyrophoric; it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 3.1: Synthesis of 5-Nitro-1H-indazole

This protocol is adapted from established methods for indazole synthesis from ortho-halobenzonitriles.[11]

-

Materials & Reagents:

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

Hydrazine hydrate (~65% solution, 1.5 eq)

-

n-Butanol (solvent, ~5 mL per gram of starting material)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-nitrobenzonitrile and n-butanol.

-

Stir the mixture to achieve a clear solution or a fine suspension.

-

Slowly add hydrazine hydrate to the mixture at room temperature. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approx. 117°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold n-butanol, followed by a non-polar solvent like hexanes, to remove impurities.

-

Dry the product under vacuum to yield 5-Nitro-1H-indazole as a yellow solid. The product is often of sufficient purity for the next step without further purification.

-

Protocol 3.2: Synthesis of 5-Amino-1H-indazole

This step involves the catalytic hydrogenation of the nitro group.

-

Materials & Reagents:

-

5-Nitro-1H-indazole (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Place 5-Nitro-1H-indazole in a hydrogenation flask or a suitable pressure vessel.

-

Add ethanol as the solvent.

-

Carefully add the 10% Pd/C catalyst under a stream of nitrogen to prevent ignition.

-

Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 2-4 hours).

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 5-Amino-1H-indazole, typically as a light brown or off-white solid.

-

Protocol 3.3: N1-Ethylation of 5-Amino-1H-indazole

This protocol is designed to favor the formation of the N1-alkylated thermodynamic product.[7]

-

Materials & Reagents:

-

5-Amino-1H-indazole (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

-

Ethyl iodide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry, three-neck round-bottom flask under an inert atmosphere of nitrogen, add the 60% NaH dispersion.

-

Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous DMF to the washed NaH and cool the suspension to 0°C in an ice bath.

-

Dissolve the 5-Amino-1H-indazole in a separate portion of anhydrous DMF.

-

Add the solution of 5-Amino-1H-indazole dropwise to the stirred NaH suspension at 0°C. Effervescence (H₂ gas evolution) will be observed.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation, forming the sodium indazolide salt.

-

Add ethyl iodide dropwise to the reaction mixture at 0°C.

-

After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N1 and N2 isomers and afford pure this compound.

-

Part 4: Data Summary and Workflow Visualization

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity

The following table summarizes expected outcomes from varying the conditions for the N-ethylation of 5-Amino-1H-indazole, based on established principles of kinetic and thermodynamic control.[7][8]

| Entry | Base (eq) | Solvent | Temperature | Time (h) | Expected Major Product | Rationale |

| 1 | NaH (1.1) | DMF | 0°C → RT | 16 | N1-ethyl | Thermodynamic control favored by longer reaction time allowing for equilibration. |

| 2 | K₂CO₃ (2.0) | Acetonitrile | Reflux | 24 | N1-ethyl | Weaker base and higher temperature promote thermodynamic control. |

| 3 | NaH (1.1) | THF | -78°C → 0°C | 2 | N2-ethyl | Low temperature and short time favor the kinetically controlled N2 product. |

| 4 | Cs₂CO₃ (1.5) | DMF | 80°C | 8 | N1-ethyl | Cesium effect and higher temperature strongly favor the thermodynamic N1 product. |

Experimental Workflow Diagram

This diagram outlines the logical flow of the N1-ethylation protocol, from setup to final analysis.

Caption: Experimental workflow for N1-ethylation of 5-Amino-1H-indazole.

Conclusion

The synthesis of this compound derivatives is a task of significant relevance in pharmaceutical research. While the construction of the indazole core is relatively straightforward, the key to a successful synthesis lies in the strategic and controlled N-alkylation to favor the desired N1 regioisomer. As demonstrated, a thorough understanding of the principles of kinetic versus thermodynamic control, coupled with the careful selection of base, solvent, and temperature, allows for the highly selective and efficient production of this valuable chemical scaffold. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this important motif into their drug discovery programs.

References

- Title: Synthesis of 1H-Indazoles via Silver(I)

- Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: ResearchGate URL

- Title: Comparative analysis of synthetic routes to functionalized indazoles Source: BenchChem URL

- Source: National Institutes of Health (NIH)

- Title: Scheme 20. Synthesis of indazole derivatives in different methods.

- Title: 5-Aminoindazole Source: Chem-Impex URL

- Title: Buy 5-Aminoindazole | 19335-11-6 Source: Smolecule URL

- Title: 5-Aminoindazole 97 19335-11-6 Source: Sigma-Aldrich URL

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL

- Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 5-Aminoindazole | 19335-11-6 [smolecule.com]

- 6. 5-Aminoindazole 97 19335-11-6 [sigmaaldrich.com]

- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Amino-1-ethyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-ethyl-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, framed within the context of established analytical methodologies. While specific experimental data for this exact molecule is not publicly available in the provided search results, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of this compound (C₉H₁₁N₃) comprises a bicyclic indazole core, an ethyl group at the N1 position, and an amino group at the C5 position.[2][3] These features will give rise to distinct signals in both NMR and MS spectra, which are crucial for its characterization.

Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For this compound, both ¹H and ¹³C NMR will provide key insights.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring NMR data for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and can influence the chemical shifts.[5]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[6][7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Below is a workflow for NMR data acquisition and analysis:

Caption: Workflow for NMR Spectroscopy.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar indazole derivatives, the following ¹H NMR signals are anticipated for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.1 | Singlet (s) | 1H | - |

| H-4 | ~6.8 - 7.0 | Doublet (d) | 1H | ~8.5 - 9.0 |

| H-6 | ~6.6 - 6.8 | Doublet of doublets (dd) | 1H | ~8.5 - 9.0, ~2.0 |

| H-7 | ~7.2 - 7.4 | Doublet (d) | 1H | ~8.5 - 9.0 |

| -NH₂ | ~3.5 - 5.0 | Broad singlet (br s) | 2H | - |

| -CH₂- (ethyl) | ~4.1 - 4.3 | Quartet (q) | 2H | ~7.0 - 7.5 |

| -CH₃ (ethyl) | ~1.4 - 1.6 | Triplet (t) | 3H | ~7.0 - 7.5 |

Justification of Assignments:

-

Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring will appear in the aromatic region (typically 6.5-8.5 ppm). The electron-donating amino group at C5 is expected to shield the adjacent protons (H-4 and H-6), shifting them to a relatively higher field (lower ppm) compared to unsubstituted indazole.[7] The H-3 proton, being adjacent to the pyrazole nitrogen, is generally the most deshielded.

-

Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

-

Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂) are adjacent to the nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-3 | ~130 - 135 |

| C-3a | ~120 - 125 |

| C-4 | ~110 - 115 |

| C-5 | ~140 - 145 |

| C-6 | ~105 - 110 |

| C-7 | ~115 - 120 |

| C-7a | ~135 - 140 |

| -CH₂- (ethyl) | ~40 - 45 |

| -CH₃ (ethyl) | ~14 - 16 |

Justification of Assignments:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-5) will be significantly deshielded.

-

Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[8]

Experimental Protocol: Acquiring Mass Spectra

A general procedure for obtaining a mass spectrum of this compound is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically producing a protonated molecule [M+H]⁺.[9]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

A workflow for MS data acquisition and analysis is presented below:

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectral Data

-

Molecular Ion: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 162.1.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 162.1 ion would likely reveal characteristic fragment ions. Common fragmentation pathways for indazole derivatives involve the loss of small neutral molecules.[10]

Predicted Fragmentation Pathways:

-

Loss of ethylene (C₂H₄): A common fragmentation for N-ethyl substituted compounds is the loss of ethylene, leading to a fragment ion at m/z 134.1.

-

Loss of NH₃: The amino group could be lost as ammonia, although this may be a minor pathway.

-

Ring Cleavage: More complex fragmentation patterns involving the cleavage of the indazole ring system are also possible.

Table of Expected Key Ions:

| m/z | Proposed Identity |

| 162.1 | [M+H]⁺ |

| 134.1 | [M+H - C₂H₄]⁺ |

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By leveraging established principles of spectroscopic interpretation and data from analogous structures, researchers and scientists can confidently approach the characterization of this and related molecules. The detailed protocols and predictive data serve as a valuable resource for method development, quality control, and structural verification in the context of drug discovery and development.

References

- Wiley-VCH. (2007).

- Hoffman Fine Chemicals. CAS 511249-17-5 | this compound | MFCD16620004.

- National Institutes of Health. (n.d.).

- The Royal Society of Chemistry. (2014).

- MDPI. (n.d.). N1-((1H-Indazol-5-yl)methylene)-N2-.

- Sigma-Aldrich. This compound | 511249-17-5.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- PubMed Central. (n.d.).

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-.

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

- MDPI. (n.d.).

- researchmap. (n.d.).

- MDPI. (n.d.). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). Synthesis and Characterization of 5-Amino-1-nitriminotetrazole and Its Salts | Request PDF.

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. 5(2), 25-29.

- ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF.

- PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies.

- ResearchGate. (n.d.). Summary table of the mass, chemical formula, amino acid composition,....

- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....

- Plant Care. (2026). How to Choose the Best 5 Amino 1MQ Peptide for Research Use.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | 511249-17-5 [sigmaaldrich.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. researchmap.jp [researchmap.jp]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. researchgate.net [researchgate.net]

Foreword: The Imperative of Solubility in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of 5-Amino-1-ethyl-1H-indazole

In the journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. Poor aqueous solubility is a primary contributor to unpredictable in vitro results, diminished in vivo efficacy, and formidable drug formulation challenges.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a program's success.

This guide provides a deep dive into the solubility profile of this compound, a representative of the biologically significant indazole class of heterocyclic compounds.[4] Rather than presenting a static set of data, this document serves as a methodological framework. It details the requisite experimental protocols, explains the causality behind procedural choices, and provides the theoretical grounding necessary to empower researchers to generate and interpret a robust, reliable solubility profile for this compound and others like it.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two frequently discussed, yet fundamentally different, types of solubility:

-

Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the most stable solid form of the compound.[3][5] This value is paramount for formulation development and predicting in vivo behavior.[6] The protocols detailed in this guide are designed to measure thermodynamic solubility.

-

Kinetic Solubility: This is a measure of how readily a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[1][2][6] The resulting value is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph, which has not had sufficient time to equilibrate to its most stable crystalline form.[5][7] While useful for high-throughput screening in early discovery, it is not a substitute for a true thermodynamic measurement.[6]

The Molecular Context: Structure-Solubility Relationships of this compound

The solubility of a compound is intrinsically linked to its molecular structure.[3] The this compound scaffold contains key features that govern its behavior in different solvents:

-

Indazole Core: A bicyclic aromatic system that is relatively nonpolar and contributes to solubility in organic solvents.

-

5-Amino Group (-NH₂): This is a basic functional group. The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule's aqueous solubility highly pH-dependent.[8] At acidic pH, the protonated aminium salt is formed, which is significantly more polar and water-soluble.[9][10]

-

1-Ethyl Group (-CH₂CH₃): This alkyl substituent increases the lipophilicity (oil-loving nature) of the molecule compared to its unsubstituted parent, 5-amino-1H-indazole. This generally decreases aqueous solubility and increases solubility in nonpolar organic solvents.

Understanding these structural elements allows us to anticipate the compound's solubility trends and design appropriate experimental conditions.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[11][12][13] This method ensures that the solution reaches equilibrium with the solid phase, providing a reliable and reproducible measurement.

Protocol 3.1: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Methodology Rationale: This protocol employs a deliberate excess of the solid compound and sufficient agitation time to ensure the system reaches a true thermodynamic equilibrium.[12] Centrifugation and filtration are critical steps to separate the saturated solution from any undissolved solid without disturbing the equilibrium.[11][14] Quantification by a validated HPLC method ensures accuracy and specificity, allowing for the detection of potential impurities or degradation.[15]

Step-by-Step Procedure:

-